![molecular formula C22H15Cl B14747401 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene CAS No. 2234-33-5](/img/structure/B14747401.png)
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene is an organic compound characterized by the presence of a fluorene core substituted with a 4-chlorophenyl group via a prop-2-enylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene typically involves the reaction of fluorene with 4-chlorocinnamaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the chlorine atom or the prop-2-enylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its structural rigidity and electronic properties.
Mecanismo De Acción
The mechanism of action of 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene
- 3-(4-Chlorophenyl)propionic acid
- p-Chlorohydrocinnamic acid
Uniqueness
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its fluorene core and the presence of a 4-chlorophenyl group contribute to its unique characteristics, making it a valuable compound for various scientific research endeavors.
Propiedades
Número CAS |
2234-33-5 |
|---|---|
Fórmula molecular |
C22H15Cl |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-17-14-12-16(13-15-17)6-5-11-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-15H/b6-5+ |
Clave InChI |
WTOKRLONXNCPAB-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C/C=C/C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


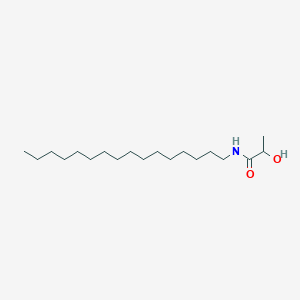

![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
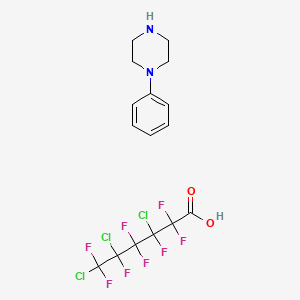
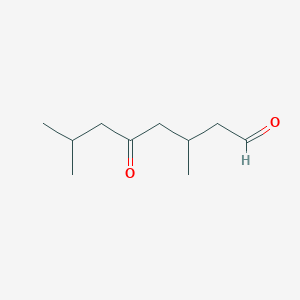


![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
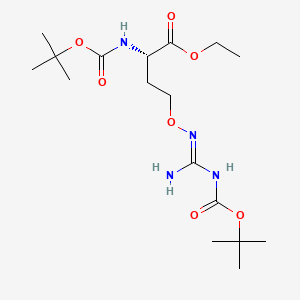
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
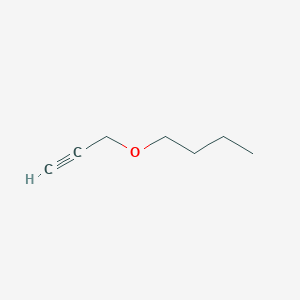
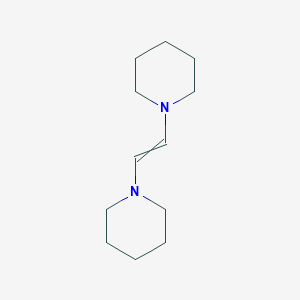
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
